

# IUPAC name for C<sub>8</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub>

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## Compound of Interest

Compound Name: 2-Nitro-5-(trifluoromethoxy)benzonitrile

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An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzonitrile

## Abstract

The molecular formula C<sub>8</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> represents a fascinating and synthetically valuable scaffold in modern medicinal and materials chemistry. While multiple structural isomers can exist, this guide focuses on the most prominent and industrially significant isomer: 2-Nitro-4-(trifluoromethyl)benzonitrile. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, elucidating the compound's structural characteristics, physicochemical properties, synthesis protocols, and critical applications. We will explore the synergistic interplay of its functional groups—the nitrile, the nitro, and the trifluoromethyl moieties—which collectively impart unique reactivity and desirable pharmacological attributes, establishing it as a key building block in the synthesis of advanced chemical entities.

## Core Identity and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. The IUPAC name for the primary isomer of C<sub>8</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> is 2-Nitro-4-(trifluoromethyl)benzonitrile.<sup>[1][2][3]</sup> It is also commonly referred to by synonyms such as 4-Cyano-3-nitrobenzotrifluoride.<sup>[4]</sup>

Key Identifiers:

- IUPAC Name: 2-Nitro-4-(trifluoromethyl)benzonitrile

- Molecular Formula: C<sub>8</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> [1][3][5][6]
- Molecular Weight: 216.12 g/mol [3][5][7]
- CAS Number: 778-94-9 [1][2][3][5][8]
- Canonical SMILES: C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C#N [1]
- InChI Key: BQCWLXXZTCLGSZ-UHFFFAOYSA-N [1][7]

Below is the two-dimensional structure of the molecule, rendered to illustrate the spatial arrangement of its constituent functional groups on the benzene core.

Caption: 2D Structure of 2-Nitro-4-(trifluoromethyl)benzonitrile.

## Physicochemical Data and Handling

2-Nitro-4-(trifluoromethyl)benzonitrile is a synthetic compound, appearing as a yellow crystalline solid or chunks at room temperature.[1] Its stability under ambient conditions and solubility in common organic solvents make it a tractable intermediate for various synthetic transformations.[4]

Property	Value	Source(s)
Appearance	Yellow crystalline solid/chunks	[1][4]
Melting Point	44-47 °C	[2][7]
Boiling Point	156-158 °C at 18 mmHg	[2][7]
Solubility	Sparingly soluble in water; Soluble in organic solvents	[1][4]
Flash Point	113 °C (235.4 °F) - closed cup	[7]
Storage	Store in a cool, dry, well-ventilated area away from incompatible materials.	[1]

## Trustworthiness in Handling: A Self-Validating Safety System

Safe handling is critical. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[7][9] A robust safety protocol is non-negotiable.

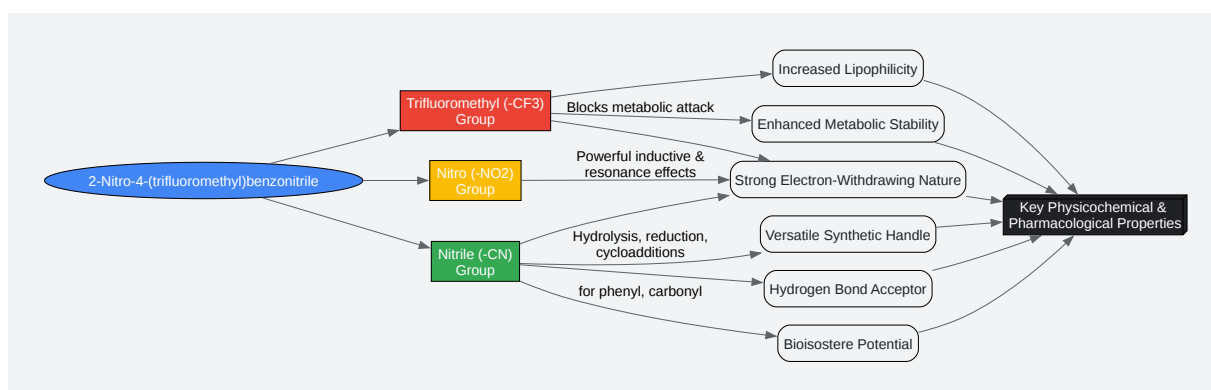
### Core Safety Protocol:

- **Engineering Controls:** Always handle within a chemical fume hood to ensure adequate ventilation.[10] Eyewash stations and safety showers must be in close proximity.[10]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves (e.g., nitrile, with thickness >0.35 mm), chemical safety goggles, and a lab coat.[7][9] For operations generating dust, a NIOSH-approved N95 respirator is required.[7]
- **Handling Procedures:** Avoid generating dust.[9] Keep containers securely sealed when not in use.[9] Do not eat, drink, or smoke in the handling area.[9]
- **First Aid:**
  - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][9]
  - **Skin:** Remove contaminated clothing and flush skin with soap and water. Seek medical attention if irritation occurs.[8][9]
  - **Inhalation:** Move the person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[9]
  - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek urgent medical attention.[9]

## The Causality of Function: A Molecule Designed for Reactivity

As a Senior Application Scientist, it is crucial to understand why a molecule is useful. The utility of 2-nitro-4-(trifluoromethyl)benzonitrile stems from the powerful and synergistic electronic

effects of its three functional groups.



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Caption: Functional Group Contributions to Molecular Properties.

- **Trifluoromethyl (-CF<sub>3</sub>) Group:** This is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability and membrane permeability.[11] It often serves as a bioisostere for other groups, improving binding affinity to biological targets.[12]
- **Nitro (-NO<sub>2</sub>) Group:** As one of the strongest electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This provides a predictable site for introducing new functionalities.

- Nitrile (-CN) Group: The nitrile group is an exceptionally versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.<sup>[13]</sup> Its linear geometry and ability to act as a hydrogen bond acceptor also make it a valuable feature in designing enzyme inhibitors.<sup>[13]</sup>

The combination of these three groups on a single benzene ring creates a highly electrophilic aromatic system, primed for specific and controlled chemical transformations, making it an ideal intermediate.

## Synthesis Methodologies: A Protocol of Precision

2-Nitro-4-(trifluoromethyl)benzonitrile is a synthetic compound, with its preparation routes designed for high yield and purity.<sup>[1]</sup> One well-documented and innovative method involves the dehydration of an oxime intermediate, which avoids the use of highly toxic metal cyanides.<sup>[14]</sup>

### Experimental Protocol: Oxime Dehydration Route

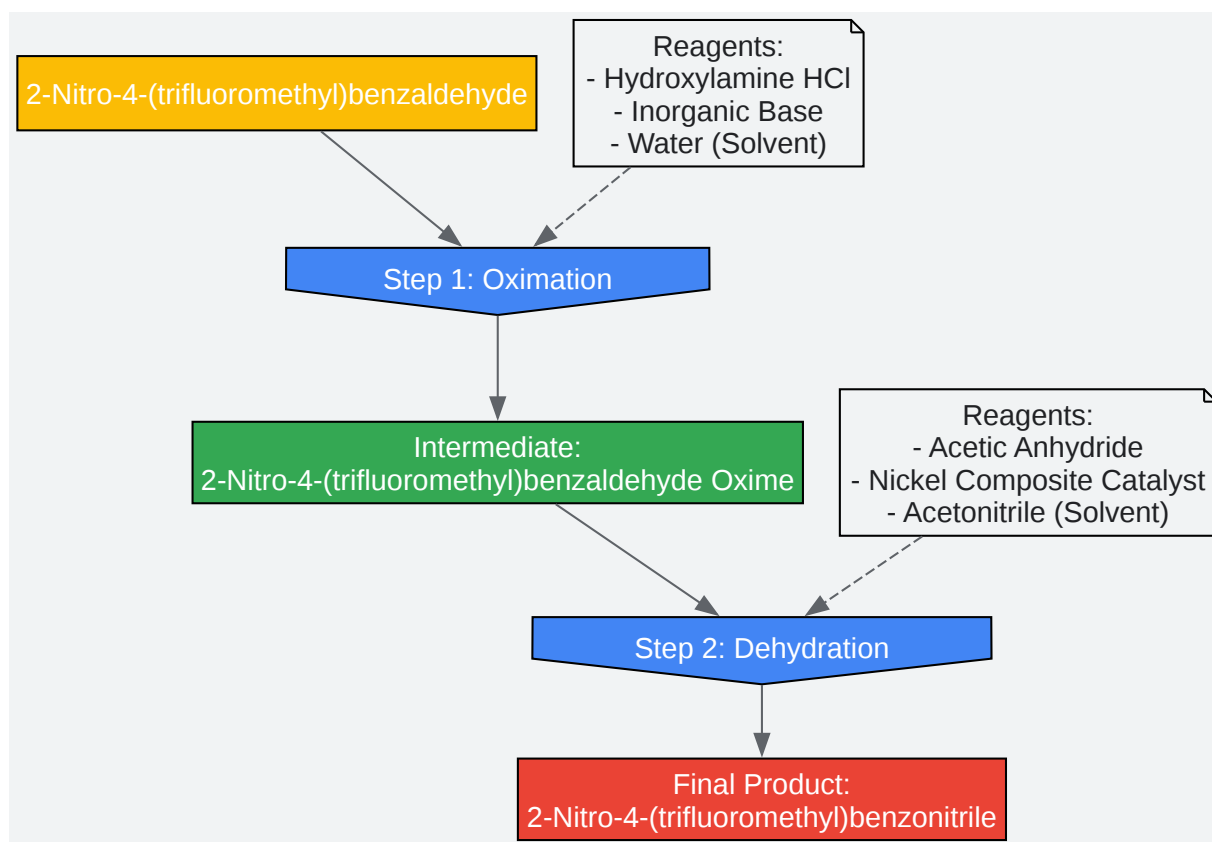
This two-step process begins with the commercially available 2-nitro-4-(trifluoromethyl)benzaldehyde.<sup>[14]</sup>

#### Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde Oxime

- Charge a reaction vessel with 2-nitro-4-(trifluoromethyl)benzaldehyde and water (preferred weight ratio of 3:1).<sup>[14]</sup>
- Cool the mixture to a temperature between 0-20 °C.
- Slowly add hydroxylamine hydrochloride and an inorganic base (e.g., sodium carbonate) to the stirred mixture.
- Maintain the reaction at 0-20 °C until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the solid oxime product is isolated via filtration and washed with water.

#### Step 2: Dehydration to 2-Nitro-4-(trifluoromethyl)benzonitrile

- Dissolve the dried 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in a suitable solvent such as acetonitrile.[14]
- Add acetic anhydride, which acts as the dehydrating agent.
- Introduce the nickel composite catalyst. This catalyst is prepared by compounding nickel acetate and Raney nickel (weight ratio of 0.5-2:1), a choice made to enhance activity, improve selectivity, and reduce costs.[14]
- Heat the reaction mixture to reflux and maintain until the conversion of the oxime is complete (monitor by HPLC).
- After cooling, the catalyst is filtered off. The filtrate is then subjected to a standard workup (e.g., solvent evaporation, extraction, and crystallization) to yield the final high-purity product.



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Caption: Synthetic Workflow for 2-Nitro-4-(trifluoromethyl)benzonitrile.

## Core Applications in Research and Development

The primary value of 2-nitro-4-(trifluoromethyl)benzonitrile lies in its role as a versatile intermediate.<sup>[1][4]</sup> Its carefully arranged functional groups allow it to be a precursor for a wide array of more complex molecules with significant biological or material properties.

- **Pharmaceutical Intermediates:** This is the most prominent application. The compound serves as a vital building block in the synthesis of Active Pharmaceutical Ingredients (APIs).<sup>[4]</sup> It is particularly valuable in the development of novel anti-inflammatory and anticancer agents, where the trifluoromethyl group can enhance drug efficacy.<sup>[4][15]</sup>
- **Agrochemical Synthesis:** The unique electronic and lipophilic properties imparted by the trifluoromethyl and nitro groups are highly desirable in agrochemicals. This intermediate is used in the formulation of modern herbicides and fungicides.<sup>[4][14]</sup>
- **Precursor for Other Reagents:** It is directly used in the preparation of other important chemical intermediates, such as 2-nitro-4-(trifluoromethyl)benzaldehyde and 2-nitro-4-trifluoromethyl methyl benzoate, further expanding its synthetic utility.<sup>[3][7][16]</sup>
- **Material Science:** The compound can be used as an additive in polymer production, where it contributes to enhancing the thermal and chemical stability of the final materials.<sup>[4]</sup>

## Conclusion

2-Nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9) is more than just a molecule with the formula  $C_8H_3F_3N_2O_2$ ; it is a testament to rational chemical design. The strategic placement of its nitrile, nitro, and trifluoromethyl groups creates a stable, yet highly reactive, platform for chemical synthesis. Its role as a key intermediate in the pharmaceutical and agrochemical industries underscores its importance. For research and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation chemical innovations.

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